4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide
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Description
4-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2O4S2 and its molecular weight is 424.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit calcium mobilization in cho cells overexpressing human blt1 and blt2 receptors . These receptors are involved in leukotriene signaling, which plays a role in inflammation and immune responses.
Mode of Action
Based on the structure and the known activity of similar compounds, it may interact with its targets (such as the blt1 and blt2 receptors) and inhibit their activity . This could result in reduced calcium mobilization, thereby affecting the downstream signaling pathways.
Biochemical Pathways
The compound likely affects the leukotriene signaling pathway, given its potential interaction with BLT1 and BLT2 receptors . Leukotrienes are lipid mediators involved in inflammation and immune responses. By inhibiting these receptors, the compound could potentially modulate these responses.
Pharmacokinetics
Its molecular weight (474924) suggests that it could be absorbed and distributed in the body
Result of Action
The result of the compound’s action would likely be a reduction in calcium mobilization in cells overexpressing BLT1 and BLT2 receptors . This could lead to modulation of leukotriene signaling and potentially a reduction in inflammation and immune responses.
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the polarity of the solvent can affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-25-14-4-2-5-15-17(14)21-18(26-15)20-16(22)6-3-11-27(23,24)13-9-7-12(19)8-10-13/h2,4-5,7-10H,3,6,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCAXERXWYHJKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.